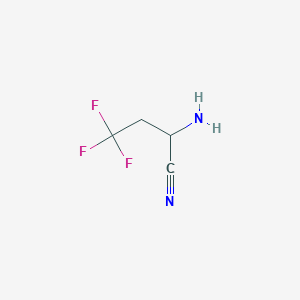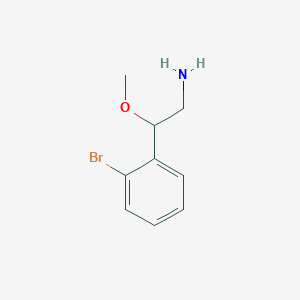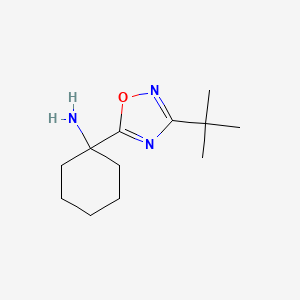
2-Amino-4,4,4-trifluorobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,4,4-trifluorobutanenitrile is an organic compound with the molecular formula C4H5F3N2 It is a fluorinated nitrile, which means it contains a nitrile group (-C≡N) and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4,4-trifluorobutanenitrile can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. This method employs a recyclable chiral auxiliary to form the corresponding nickel (II) complex, which is then alkylated to produce the desired compound .
Industrial Production Methods
For large-scale production, the same synthetic route can be adapted. The process involves forming the nickel (II) complex with glycine Schiff base, followed by alkylation with trifluoromethyl iodide. The resultant alkylated complex is then disassembled to reclaim the chiral auxiliary and obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4,4,4-trifluorobutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the nitrile group into other functional groups such as carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4,4,4-trifluorobutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the design of bioisosteres, which are molecules that mimic the biological properties of other compounds.
Mecanismo De Acción
The mechanism by which 2-Amino-4,4,4-trifluorobutanenitrile exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, which can influence the compound’s binding affinity and specificity to molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: This compound is similar in structure but contains a carboxylic acid group instead of a nitrile group.
2-Amino-4,4,4-trifluorobutanol: This compound has a hydroxyl group instead of a nitrile group.
Uniqueness
2-Amino-4,4,4-trifluorobutanenitrile is unique due to its combination of a nitrile group and three fluorine atoms. This combination imparts distinct chemical properties, such as increased electronegativity and the ability to participate in unique chemical reactions. These properties make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C4H5F3N2 |
|---|---|
Peso molecular |
138.09 g/mol |
Nombre IUPAC |
2-amino-4,4,4-trifluorobutanenitrile |
InChI |
InChI=1S/C4H5F3N2/c5-4(6,7)1-3(9)2-8/h3H,1,9H2 |
Clave InChI |
OASWSWVWYJBREJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C#N)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13304818.png)





![Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13304846.png)


![4-Methyl-2-[(pyridin-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13304872.png)
amine](/img/structure/B13304875.png)



